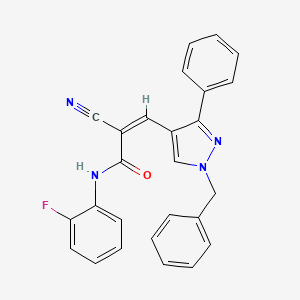

![molecular formula C16H14N2O4 B5008377 N-[2-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5008377.png)

N-[2-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of organic molecules that have been explored for their potential therapeutic applications. Its structure incorporates elements from benzodioxine and carboxamide groups, making it a candidate for various chemical reactions and potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds, such as 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, has been achieved through reactions involving 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines. This method provides a pathway to access derivatives that could serve as precursors to therapeutically relevant compounds (Bozzo et al., 2003). Additionally, a facile one-pot synthesis approach has been developed for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides, showcasing the versatility in generating related structures under solvent-free conditions or under reflux in MeCN (Mohebat et al., 2015).

Molecular Structure Analysis

The crystal structure analysis of compounds similar to N-[2-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has provided insights into their molecular configuration. For example, studies on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide revealed a strong intramolecular hydrogen bond, suggesting a stabilized molecular geometry conducive to further chemical interactions (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of this class of compounds is highlighted by their ability to undergo various transformations. For instance, derivatives have been synthesized that exhibit antiarrhythmic, serotonin antagonist, and antianxiety activities, underscoring the chemical versatility and potential therapeutic relevance of these molecules (Amr et al., 2010).

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit or stimulate the activity of their target receptors, leading to downstream effects .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to influence various biochemical pathways . These pathways include those involved in cell signaling, immune response, and metabolic regulation .

Pharmacokinetics

Similar compounds are known to be readily absorbed and distributed in various tissues . The metabolism and excretion of these compounds can impact their bioavailability and therapeutic efficacy .

Result of Action

Similar compounds, such as indole derivatives, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that environmental factors, such as temperature, ph, and the presence of other substances, can influence the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-carbamoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c17-15(19)10-5-1-2-6-11(10)18-16(20)14-9-21-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNWZAQNNZOPCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

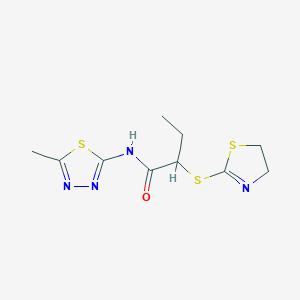

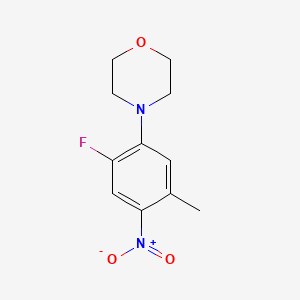

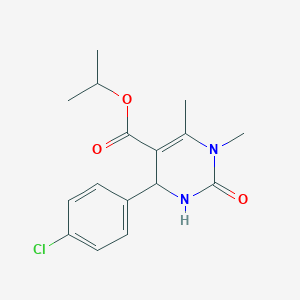

![5-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5008307.png)

![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5008333.png)

![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5008335.png)

![1-(3-methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5008352.png)

![N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5008355.png)

![5-(3-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5008369.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B5008370.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5008384.png)